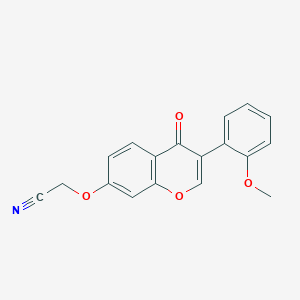

2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Descripción

2-((3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chromene derivative characterized by a 2-methoxyphenyl substituent at position 3, a 4-oxo group on the chromene core, and an acetonitrile-linked oxy group at position 5. Chromene derivatives are widely studied for their pharmacological activities, including enzyme inhibition and anticancer effects .

Propiedades

IUPAC Name |

2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-21-16-5-3-2-4-13(16)15-11-23-17-10-12(22-9-8-19)6-7-14(17)18(15)20/h2-7,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJZTTIERDRQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets.

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules within the cell.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. It could potentially alter cellular functions, gene expression, or metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets.

Actividad Biológica

The compound 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a member of the chromenone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is , with a molecular weight of 313.35 g/mol. The structure includes a chromenone backbone substituted with a methoxyphenyl group and an acetonitrile moiety, which may influence its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds similar to 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit a range of biological activities:

- Anti-inflammatory Effects : Compounds within the chromenone class have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives have been reported to exhibit moderate inhibition against COX-2 and lipoxygenases (LOX) .

- Anticancer Properties : In vitro studies have demonstrated that certain chromenone derivatives can induce apoptosis in cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the modulation of apoptotic pathways and inhibition of key survival signals .

- Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

The biological activity of 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways, particularly COX and LOX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, chromenone derivatives have been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis through the activation of caspases .

Case Studies

Several studies provide insights into the biological activity of related compounds:

- In Vitro Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. It was found that compounds with methoxy substitutions exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, indicating their potential as anticancer agents .

- Anti-inflammatory Activity Testing : In another investigation, derivatives were tested for their ability to inhibit COX enzymes. Results indicated that specific modifications on the chromenone structure enhanced inhibitory activity, suggesting that structural optimization can lead to more potent anti-inflammatory agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induction of apoptosis | |

| Antioxidant | Free radical scavenging |

Table 2: Cytotoxicity IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (Methoxy-substituted) | MCF-7 | 15 |

| Compound B (Non-substituted) | MCF-7 | 30 |

| Compound C (Halogen-substituted) | MCF-7 | 20 |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations:

- Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may confer distinct electronic effects compared to 3- or 4-methoxy analogs. For example, 4-methoxy substitution in Compound 20 is associated with acetylcholinesterase (AChE) inhibition , while 3-methoxy analogs () may exhibit altered binding due to steric hindrance.

- Functional Groups : The acetonitrile moiety in the target compound likely enhances reactivity and hydrogen-bonding capacity compared to ester or carbamate derivatives (e.g., ).

- Lipophilicity : Trifluoromethyl groups (e.g., in ’s derivative) significantly increase logP (~3.5 estimated), whereas methoxy groups balance solubility and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.